molecular formula C10H18FNO2 B1485593 (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine CAS No. 2165551-51-7

(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine

Cat. No. B1485593
M. Wt: 203.25 g/mol
InChI Key: NHHKGDVWKGBEBR-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine, also known as FMOX, is a novel synthetic compound that has recently been used in scientific research. It is a fluorinated oxolane derivative with a wide range of potential applications in the field of biochemistry and physiology. FMOX has been shown to have a number of unique properties, including being a potent inhibitor of the enzyme phospholipase A2 (PLA2). This article will discuss the synthesis method of FMOX, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Chiral Resolution Agents

Fluorinated compounds have been utilized as chiral resolution agents due to their unique physical and chemical properties. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening reactions. This process is facilitated by the fluorinated compound's ability to react with a variety of α-chiral primary and secondary amines, enabling the easy identification and quantification of diastereomeric products via NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).

Neuropharmacological Research

Fluorinated amines play a significant role in neuropharmacology, particularly in the study of orexin receptors, which are critical in regulating feeding, arousal, stress, and substance abuse behaviors. The effects of fluorinated compounds on orexin receptors have been explored to identify potential pharmacological treatments for binge eating and other eating disorders with a compulsive component. This includes the examination of selective orexin receptor antagonists and their effects on compulsive food consumption, highlighting the therapeutic potential of fluorinated compounds in addressing hyperarousal and stress-related disorders (Piccoli et al., 2012).

Synthetic Intermediates for Drug Development

The synthesis of complex fluorinated structures often involves intermediates like fluorinated amines due to their reactivity and ability to introduce fluorine into target molecules. Such intermediates are crucial in the development of new pharmaceuticals, offering pathways to novel compounds with enhanced efficacy, stability, and bioavailability. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine showcases the utility of fluorinated intermediates in creating antibiotics for veterinary use, demonstrating the broad applicability of these compounds in drug synthesis processes (Fleck et al., 2003).

properties

IUPAC Name

(3R,4S)-4-fluoro-N-(oxan-4-ylmethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c11-9-6-14-7-10(9)12-5-8-1-3-13-4-2-8/h8-10,12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKGDVWKGBEBR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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